molecular formula C15H17N B1678212 N-Benzyl-N-ethylaniline CAS No. 92-59-1

N-Benzyl-N-ethylaniline

Cat. No. B1678212
CAS RN: 92-59-1
M. Wt: 211.3 g/mol
InChI Key: HSZCJVZRHXPCIA-UHFFFAOYSA-N
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Description

N-Benzyl-N-ethylaniline is a colorless to light-colored liquid. It is insoluble in water and denser than water . It has been used in a study to investigate the electron transfer quenching dynamics of excited perylene and cyanoperylene in various donating solvents .


Synthesis Analysis

N-Benzyl-N-ethylaniline can be prepared by the reaction of N-ethylaniline and benzyl chloride in the presence of a phase transfer catalyst . An alternative one-pot synthesis of N-Benzyl-N-ethylaniline, an important dyestuff intermediate, has been achieved by reductive alkylation of easily available aniline as starting material .


Molecular Structure Analysis

The linear formula of N-Benzyl-N-ethylaniline is C6H5N(C2H5)CH2C6H5 . Its molecular weight is 211.30 .


Chemical Reactions Analysis

N-Benzyl-N-ethylaniline neutralizes acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .


Physical And Chemical Properties Analysis

N-Benzyl-N-ethylaniline has a refractive index of n20/D 1.595 (lit.) and a boiling point of 163-164 °C/6 mmHg (lit.) . It is soluble in alcohol and insoluble in water . Its density is 1.029 g/mL at 25 °C (lit.) .

Scientific Research Applications

Ethylene and Its Inhibitors in Agriculture

Research into compounds that inhibit ethylene action, such as 1-methylcyclopropene (1-MCP), has shown significant promise in extending the postharvest life of fruits and vegetables by delaying ripening and senescence processes. Ethylene is a natural plant hormone involved in the ripening of fruits, and its inhibition can help maintain freshness and nutritional quality during storage and transportation. For example, the study by Martínez-Romero et al. (2007) highlights the use of ethylene inhibitors and scavengers to maintain postharvest fruit and vegetable quality (Martínez-Romero et al., 2007).

Supramolecular Chemistry Applications

Benzene-1,3,5-tricarboxamide derivatives, a category related to the structural motif of N-Benzyl-N-ethylaniline, have found extensive use in supramolecular chemistry for the self-assembly into nanometer-sized structures. These structures have potential applications ranging from nanotechnology to polymer processing and biomedical applications. Cantekin, de Greef, and Palmans (2012) discuss the versatility of benzene-1,3,5-tricarboxamides in scientific disciplines, emphasizing their role in the development of new materials and technologies (Cantekin, de Greef, & Palmans, 2012).

Antioxidant Activity Measurement

The study of antioxidants in foods and pharmaceuticals is crucial for understanding their health benefits. Munteanu and Apetrei (2021) provide a comprehensive review of the analytical methods used to determine antioxidant activity, including spectrophotometry and electrochemical biosensors. This research is relevant for evaluating the potential antioxidant properties of compounds, including N-Benzyl-N-ethylaniline derivatives, in various applications (Munteanu & Apetrei, 2021).

Safety And Hazards

N-Benzyl-N-ethylaniline is toxic; inhalation, ingestion, or skin contact with the material may cause severe injury or death . Contact with molten substance may cause severe burns to skin and eyes . Effects of contact or inhalation may be delayed . Fire may produce irritating, corrosive, and/or toxic gases .

Future Directions

N-Benzyl-N-ethylaniline has been widely used as an intermediate for the preparation of reactive, cationic, and disperse dyes . Its commercial preparation normally involves the ethylation of aniline over a fixed bed of alumina yielding N-monoethylaniline together with N,N-diethylaniline . The demand for N-Benzyl-N-ethylaniline far outweighs the demand for N,N-diethylaniline, controlling the economics of this commercial process . Therefore, new insights into the mechanism of the reactions and more economical processes are being investigated .

properties

IUPAC Name

N-benzyl-N-ethylaniline
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InChI

InChI=1S/C15H17N/c1-2-16(15-11-7-4-8-12-15)13-14-9-5-3-6-10-14/h3-12H,2,13H2,1H3
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InChI Key

HSZCJVZRHXPCIA-UHFFFAOYSA-N
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Canonical SMILES

CCN(CC1=CC=CC=C1)C2=CC=CC=C2
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Molecular Formula

C15H17N
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DSSTOX Substance ID

DTXSID0025315
Record name N-Ethyl-N-phenyl benzylamine
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Molecular Weight

211.30 g/mol
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Physical Description

N-ethyl-n-benzylaniline appears as a colorless to light colored liquid. Insoluble in water and denser than water. Hence sinks in water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption., Light yellow to brown liquid; mp = -30 deg C; [ICSC] Colorless to light yellow liquid or yellow solid; mp = 34 deg C; [HSDB] Light yellow liquid; mp = 34-36 deg C; [NTP], LIGHT YELLOW-TO-BROWN OILY LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

545 to 547 °F at 760 mmHg (NTP, 1992), 287 °C AT 710 MM HG
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Flash Point

greater than 200 °F (NTP, 1992), 140 °C (284 °F) OC, 140 °C o.c.
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), PRACTICALLY INSOL IN WATER; SOL IN USUAL ORG SOLVENTS; 1 ML DISSOLVES IN 5.5 ML ALCOHOL, SOL IN ETHER, Solubility in water at 20 °C: none
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Density

1.034 at 66 °F (NTP, 1992) - Denser than water; will sink, 1.034 AT 19 °C/4 °C, Relative density (water = 1): 1.03
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Vapor Density

7.28 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 7.2
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Vapor Pressure

0.97 [mmHg], Vapor pressure, Pa at 20 °C: 129
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Product Name

N-Benzyl-N-ethylaniline

Color/Form

LIGHT YELLOW, OILY LIQUID, COLORLESS OIL, PALE YELLOW CRYSTALS

CAS RN

92-59-1
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Record name Ethylbenzylaniline
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Melting Point

93 to 97 °F (NTP, 1992), 34 °C, -30 °C
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Synthesis routes and methods

Procedure details

182 parts of N-ethylaniline, 170 parts of benzyl alcohol and 10 parts of triphenyl phosphite are mixed whilst stirring and next heated to an internal temperature of 184° C, at which the elimination of water commences. The mixture is then heated to an internal temperature of 210° C in the course of 8 hours. During this time, 25 parts of water have distilled off and the condensation has ended. The excess ethylaniline and unconverted benzyl alcohol are then distilled off. 276 parts of N-ethyl-N-benzyl-aniline, corresponding to a yield of 87% of theory, distil at a boiling point of 140° - 144° C/5 mm Hg.
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Retrosynthesis Analysis

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Strategy Settings

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Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Benzyl-N-ethylaniline

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